molecular formula C25H30N4O4 B2739452 3-(azepane-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine CAS No. 1251586-84-1

3-(azepane-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

Cat. No.: B2739452
CAS No.: 1251586-84-1
M. Wt: 450.539
InChI Key: WVWCXLVIWHKSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepane-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the azepane ring and the naphthyridine core in its structure suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Azepane Ring: This can be done through amination reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Azepane Derivatives: Compounds with the azepane ring but different core structures.

Uniqueness

The unique combination of the azepane ring and the naphthyridine core, along with the trimethoxyphenyl group, distinguishes 3-(azepane-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine from other compounds. This unique structure may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-16-9-10-18-22(28-17-13-20(31-2)23(33-4)21(14-17)32-3)19(15-26-24(18)27-16)25(30)29-11-7-5-6-8-12-29/h9-10,13-15H,5-8,11-12H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCXLVIWHKSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.